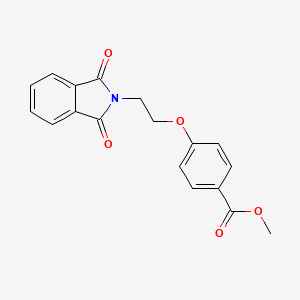

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-23-18(22)12-6-8-13(9-7-12)24-11-10-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEZCEZHHPBIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Ethylene Oxide

A foundational method involves the ring-opening reaction of ethylene oxide with phthalimide derivatives. As detailed in, N-hydroxyethylphthalimide is synthesized by heating phthalimide with ethylene oxide in N,N-dimethylformamide (DMF) at 100–160°C, achieving a 97% molar yield. This intermediate is critical for constructing the ethoxy-phthalimide moiety of the target compound. Subsequent etherification with methyl 4-hydroxybenzoate under Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate [DIAD], tetrahydrofuran [THF]) forms the ethoxy bridge.

Key Reaction:

$$

\text{Phthalimide} + \text{CH}2\text{OCH}2 \xrightarrow{\text{DMF, 100–160°C}} \text{N-Hydroxyethylphthalimide} \xrightarrow[\text{DIAD, THF}]{\text{Methyl 4-hydroxybenzoate}} \text{Target Compound}

$$

Multicomponent Groebke-Blackburn-Bienaymé (GBBR) Reaction

The GBBR protocol enables simultaneous assembly of the imidazo[1,2-a]pyridine core and phthalimide-ethoxy-benzoate sidechain. As demonstrated in, methyl 4-isocyanobenzoate reacts with 2-((6-aminopyridin-3-yl)methoxy)isoindoline-1,3-dione and aldehydes in methanol/THF at 80°C for 4 hours. This one-pot method streamlines synthesis but requires precise stoichiometric control to avoid byproducts.

Optimization Insight:

- Solvent mixture (MeOH:THF = 1:1) enhances reagent solubility.

- Acetic acid (12 mmol) catalyzes imine formation.

Stepwise Functionalization Strategies

Phthalimide-Ethoxy Intermediate Preparation

A two-step approach isolates the phthalimide-ethoxy segment before coupling:

- Synthesis of N-(2-Hydroxyethyl)phthalimide : Phthalic anhydride reacts with ethanolamine in acetic acid at 120°C, followed by cyclization.

- Etherification : The hydroxyl group is activated via mesylation (methanesulfonyl chloride, triethylamine) and displaced by methyl 4-hydroxybenzoate in DMF at 60°C.

Yield Comparison:

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| N-(2-Hydroxyethyl)phthalimide | Acetic acid, 120°C, 3 h | 89 | |

| Etherification | DMF, K₂CO₃, 60°C, 12 h | 78 |

Protecting Group Chemistry

Temporary protection of the phthalimide nitrogen is employed to prevent side reactions during esterification. For example, tert-butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate, followed by deprotection with trifluoroacetic acid post-etherification.

Catalytic and Solvent Systems

Solvent Effects

Base Selection

- Triethylamine : Neutralizes HCl byproducts in mesylation reactions.

- Potassium carbonate : Facilitates SN2 displacement in ether synthesis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent highlights a scalable method using continuous flow reactors for the reaction between 3-aminopiperidine-2,6-dione hydrochloride and methyl 4-hydroxybenzoate derivatives. Key advantages include:

Green Chemistry Approaches

- Solvent recycling : DMF from filtration steps is reused without purification, minimizing waste.

- Catalyst-free conditions : Ethylene oxide ring-opening achieves near-quantitative yields without metal catalysts.

Analytical and Purification Techniques

Chromatographic Methods

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆): δ 7.85–7.89 (m, 4H, phthalimide), 7.72 (d, J = 8.8 Hz, 2H, benzoate), 6.98 (d, J = 8.8 Hz, 2H), 4.38 (t, J = 5.2 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃).

- IR : 1720 cm⁻¹ (C=O ester), 1775 cm⁻¹ (C=O phthalimide).

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate involves its interaction with molecular targets through its isoindoline-1,3-dione and benzoate moieties. These interactions can modulate biological pathways, leading to various effects depending on the context. The compound’s ability to form hydrogen bonds and participate in π-π stacking interactions contributes to its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives and benzoate esters, such as:

N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core and exhibit similar reactivity and applications.

Benzoate esters: Compounds with the benzoate ester functional group, which can undergo similar chemical transformations.

Uniqueness

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate, also known as a derivative of isoindoline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that features an isoindoline-1,3-dione moiety linked to a benzoate ester via an ethoxy bridge. This structural configuration is significant for its interaction with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | Methyl 4-[2-(1,3-dioxoisoindolin-2-yl)ethoxy]benzoate |

| Molecular Formula | C18H15NO5 |

| CAS Number | 113459-58-8 |

| Mechanism of Action | Interaction with molecular targets via hydrogen bonding and π-π stacking |

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that it exhibits selective cytotoxic effects against various cancer cell lines. For instance, it has shown activity against hepatocellular carcinoma (HCC) cells and breast cancer cell lines (MDA-MB-231 and BT-549) without adversely affecting normal keratinocytes. The cytotoxic effect is likely mediated through interactions with cell cycle-related proteins such as cyclin-dependent kinases (CDKs), which are crucial in regulating cell division.

Anti-inflammatory Effects

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate has also demonstrated anti-inflammatory properties. It can inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-5) in various experimental models. These effects suggest its potential use in treating inflammatory diseases such as asthma and other respiratory conditions.

Case Studies

- Study on Antitumor Activity : A study evaluated the compound's effects on tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with the compound compared to controls, showcasing its potential as a therapeutic agent for cancer treatment.

- Anti-inflammatory Research : In an animal model of asthma, the compound significantly reduced airway hyperreactivity and eosinophilia, suggesting its role in modulating immune responses and providing relief from asthma symptoms.

The biological activity of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate can be attributed to several mechanisms:

- Target Interaction : The isoindoline moiety allows for effective binding to various biological targets, influencing pathways related to inflammation and tumorigenesis.

- Modulation of Signaling Pathways : By interacting with key signaling molecules involved in inflammation and cell proliferation, the compound can alter cellular responses that lead to therapeutic effects.

Q & A

Q. What are the common synthetic routes for Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling reactions between 1,3-dioxoisoindoline derivatives and substituted benzoates. A key step is the nucleophilic substitution or Mitsunobu reaction to attach the ethoxy linker. For example, analogous compounds like Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (CAS 88150-75-8) are synthesized using activated intermediates such as tosylates or iodides under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for nucleophile:electrophile) are critical to minimize byproducts like hydrolyzed esters or unreacted dioxoisoindoline .

Q. How is the structural integrity of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate validated post-synthesis?

Characterization relies on spectroscopic and crystallographic methods:

- NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 4.5–4.7 ppm (ethoxy –CH₂–), and δ 3.9 ppm (ester –OCH₃) confirm connectivity.

- X-ray crystallography : Analogous compounds (e.g., 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate) reveal bond angles (e.g., O3–C17–C16 = 106.23°) and planarity of the isoindolinone ring, critical for verifying stereoelectronic effects .

- HPLC-MS : Purity (>95%) is confirmed using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate?

Discrepancies in NMR or IR spectra often arise from rotational isomers or solvent effects. For example:

- Rotameric equilibria : Ethoxy linker flexibility can lead to split peaks in H NMR. Variable-temperature NMR (VT-NMR) at 25–60°C collapses splitting by averaging conformers .

- Solvent polarity : FT-IR carbonyl stretches (C=O at ~1700 cm⁻¹) shift in polar aprotic solvents (e.g., DMSO vs. CHCl₃). Calibration with reference compounds (e.g., methyl benzoate derivatives) is essential .

Q. What strategies are effective in enhancing the biological activity of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate analogs?

Structural modifications focus on:

- Substituent effects : Introducing electron-withdrawing groups (e.g., –NO₂ at the benzoate para position) increases electrophilicity, enhancing interactions with biological targets like kinases or proteases .

- Linker optimization : Replacing the ethoxy group with polyethylene glycol (PEG) chains improves solubility and bioavailability, as seen in related sulfonamide derivatives .

- Prodrug design : Masking the ester group (e.g., with tert-butyl) reduces premature hydrolysis in physiological conditions, validated via in vitro plasma stability assays .

Q. How can computational modeling guide the design of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate-based inhibitors?

Density Functional Theory (DFT) calculations predict:

- Electrostatic potential maps : Highlight nucleophilic regions (e.g., carbonyl oxygens) for target binding .

- Molecular docking : Simulations with proteins (e.g., cyclin-dependent kinases) identify key interactions (e.g., H-bonds with Lys33 or hydrophobic contacts with Phe80). MD trajectories (>50 ns) assess binding stability .

- ADMET profiling : Predict logP (~2.5) and CYP450 metabolism using tools like SwissADME, reducing attrition in preclinical studies .

Methodological Guidance

Q. What experimental controls are essential when studying the reactivity of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate in cross-coupling reactions?

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.